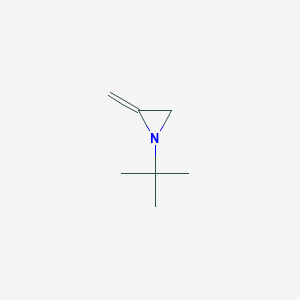

1-Tert-butyl-2-methyleneaziridine

説明

1-Tert-butyl-2-methyleneaziridine (CAS: Not explicitly provided) is a strained three-membered heterocyclic compound featuring an aziridine ring substituted with a tert-butyl group and a methylene moiety. Its unique structure confers high reactivity, particularly in lithiation and alkylation reactions. Studies by Quast, Vélez-Frst, and the Shipman group highlight its synthetic versatility, as it undergoes deprotonation with sec-butyllithium (sBuLi) in the presence of TMEDA to generate an organolithium intermediate. This intermediate reacts with electrophiles like MeOD, MeI, and Me₃SiCl to yield functionalized derivatives (e.g., 27a–c) in good yields . The tert-butyl group enhances steric protection, stabilizing the reactive aziridine ring while enabling regioselective transformations.

特性

CAS番号 |

21384-36-1 |

|---|---|

分子式 |

C7H13N |

分子量 |

111.18 g/mol |

IUPAC名 |

1-tert-butyl-2-methylideneaziridine |

InChI |

InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3 |

InChIキー |

YVYCAMVMYGSRQN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N1CC1=C |

製品の起源 |

United States |

準備方法

The synthesis of 1-tert-butyl-2-methyleneaziridine typically involves the deprotonation of N-benzamide intermediates followed by an intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the deprotonation of 1-tert-butyl-2-methyleneaziridine with s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), which then reacts with various electrophiles to yield the desired compound .

化学反応の分析

1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.

Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Tert-butyl-2-methyleneaziridine has found applications in various fields:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.

類似化合物との比較

Comparison with Similar Aziridine Derivatives

Structural and Substituent Effects

The reactivity and stability of aziridines are heavily influenced by substituents. Below is a comparative analysis of 1-Tert-butyl-2-methyleneaziridine and related compounds:

Table 1: Key Structural and Reactivity Differences

Key Findings:

Reactivity Scope: 1-Tert-butyl-2-methyleneaziridine exhibits broad electrophile compatibility due to the stability of its organolithium intermediate. The Shipman group demonstrated successful reactions with MeOD, MeI, PhCHO, and Bu₃SnCl . In contrast, 2-benzyl-1-benzoyl-2-tert-butylaziridine () lacks reported lithiation data, suggesting the electron-withdrawing benzoyl group may hinder deprotonation. Its reactivity is likely dominated by acyl-group chemistry .

Steric vs. Electronic Effects: The tert-butyl group in 1-Tert-butyl-2-methyleneaziridine provides steric shielding, preventing undesired side reactions (e.g., dimerization) while maintaining ring strain for reactivity .

Synthetic Utility :

- 1-Tert-butyl-2-methyleneaziridine is a versatile intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals, via alkylation or cross-coupling .

- Compounds like 2-benzyl-1-benzoyl-2-tert-butylaziridine may serve as precursors for benzoylated amines, though their applications remain underexplored in the provided evidence .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。